1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
Description
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a structurally complex molecule featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position. The ethanone moiety is further functionalized with a sulfanyl linker connected to a quinazoline scaffold bearing a 2-phenylethylamino substituent. Piperazine derivatives are well-documented in medicinal chemistry for their role in modulating receptor affinity and pharmacokinetic properties, particularly in central nervous system (CNS) and cardiovascular therapeutics . The 2-methoxyphenyl group is a common pharmacophore in α-adrenergic and serotonin receptor ligands, as seen in analogs like 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas), which exhibits vasodilatory and antihypertensive effects .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2S/c1-36-26-14-8-7-13-25(26)33-17-19-34(20-18-33)27(35)21-37-29-31-24-12-6-5-11-23(24)28(32-29)30-16-15-22-9-3-2-4-10-22/h2-14H,15-21H2,1H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYLFUUHGAWZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol. The structure includes a piperazine ring, a methoxyphenyl group, and a quinazolinone moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. In vitro studies have shown promising results, with several derivatives exhibiting significant inhibitory activity comparable to known inhibitors like kojic acid .
- Antibacterial Activity : Preliminary screenings suggest moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that modifications on the quinazolinone core enhance antibacterial properties .
- Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This aligns with findings that similar compounds exhibit antinociceptive effects in animal models .
Efficacy Studies
A series of studies have quantitatively assessed the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Tyrosinase Inhibitors : A study synthesized various derivatives, including the target compound, and evaluated their tyrosinase inhibitory activity using molecular docking simulations to understand binding interactions better .
- Antibacterial Screening : A detailed investigation into the antibacterial properties showed that the compound could serve as a lead for developing new antibacterial agents, especially against resistant strains .
- Neuropharmacological Assessment : Behavioral tests in rodents indicated that derivatives of this compound could reduce pain perception, suggesting potential applications in pain management therapies .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing quinazoline derivatives exhibit promising antitumor properties. For instance, studies have shown that quinazoline-based compounds can inhibit tumor growth by interfering with specific signaling pathways related to cancer cell proliferation and survival. The specific structure of this compound may enhance its efficacy against various cancer types by targeting key enzymes involved in tumorigenesis.
Antidepressant Effects
The piperazine ring in this compound is known for its role in the development of antidepressant medications. Compounds with similar structures have been shown to interact with serotonin receptors, potentially leading to mood-enhancing effects. This suggests that the compound could be explored for its antidepressant properties.
Antimicrobial Properties
Quinazoline derivatives have also been investigated for their antimicrobial activities. The sulfur-containing moiety in the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes, making it a candidate for further studies in antimicrobial applications.
Case Studies
Several studies have been conducted on related compounds, demonstrating their potential therapeutic effects:
- Antitumor Studies : Research has shown that modifications on the quinazoline core can significantly enhance antitumor activity against various cancer cell lines, suggesting that similar modifications on this compound may yield beneficial results.
- Behavioral Studies : Animal models have been utilized to assess the antidepressant-like effects of piperazine derivatives, showing promising results that warrant further exploration of this compound's effects on mood disorders.
- Microbial Inhibition Tests : Preliminary tests indicate that related sulfur-containing compounds exhibit significant antibacterial activity, suggesting that this compound could be evaluated for similar properties.
Summary
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one holds promise in various scientific fields, particularly in medicinal chemistry due to its potential antitumor, antidepressant, and antimicrobial activities. Continued research into its synthesis and biological effects will be crucial for uncovering its full therapeutic potential.
Comparison with Similar Compounds
Key Observations:
Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are associated with improved metabolic stability and blood-brain barrier penetration, suggesting the target compound’s 2-methoxyphenyl group may prioritize CNS selectivity over peripheral effects.
Sulfanyl-Linked Moieties: The quinazoline group in the target compound is unique among the analogs. Benzimidazole () and triazole () substituents on the sulfanyl-ethanone moiety may offer divergent hydrogen-bonding or metal-chelating properties compared to the target’s quinazoline group.
Pharmacological and Physicochemical Properties
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Lipophilicity : The 2-methoxyphenyl group may increase lipophilicity (clogP ~3.5–4.0) compared to fluorinated analogs (clogP ~2.5–3.0), affecting membrane permeability and CNS penetration.
- Solubility : Sulfanyl-linked quinazoline may reduce aqueous solubility compared to benzimidazole or triazole derivatives due to increased aromatic surface area.
- Receptor Affinity : The piperazine core is a hallmark of 5-HT1A/α1-adrenergic ligands (e.g., Avishot ). The quinazoline group could shift activity toward kinase targets, as seen in vandetanib (a quinazoline-based kinase inhibitor).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
